N-[2-(1H-indol-3-yl)ethyl]formamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-8-12-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7-8,13H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWVVJKFXINLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364835 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-82-5 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ï?-Formyltryptamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within Indole Containing Amide Chemistry
The indole (B1671886) ring system is a foundational motif in a vast number of natural products and synthetic compounds with significant biological activities. chula.ac.thresearchgate.net When this indole core is coupled with an amide functional group, a class of molecules known as indole-containing amides is formed. These compounds are of particular interest in medicinal chemistry due to their ability to mimic peptide structures and interact with a wide range of biological targets. chula.ac.th
Significance As a Privileged Structure and Research Target
The concept of a "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. ijpsr.inforesearchgate.net The indole (B1671886) nucleus itself is considered a privileged structure, appearing in drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents. ijpsr.infonih.gov
The combination of the indole scaffold with the amide linkage in N-[2-(1H-indol-3-yl)ethyl]formamide makes it a valuable starting point for the design of new bioactive molecules. nih.gov Its structural similarity to the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174), both of which are tryptamine (B22526) derivatives, further enhances its significance as a research target. derpharmachemica.com Scientists often use such fundamental structures as platforms to build more complex molecules with tailored biological activities.
Overview of Academic Research Trajectories for N 2 1h Indol 3 Yl Ethyl Formamide
Established Synthetic Pathways to this compound
The synthesis of this compound can be achieved through several established chemical routes, primarily involving the direct formylation of tryptamine or the construction of the amide bond through coupling strategies.
N-Formylation of Tryptamine and Related Indole Ethylamines
The most direct approach to synthesizing this compound is the N-formylation of tryptamine. This transformation can be accomplished using various formylating agents. A common laboratory method involves refluxing a solution of the tryptamine precursor, such as N-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]methanesulphonamide, in a mixture of ethanol (B145695) and ethyl formate. prepchem.com The use of formic acid is another prevalent method; heating a mixture of an amine and formic acid, often without a solvent, can produce the corresponding formamide in good to excellent yields. mdpi.com Other classical formylating agents like chloral (B1216628) have also been employed, which react efficiently with primary amines at low temperatures. mdpi.com
A notable method is the transamidation of dimethylformamide (DMF). For instance, using tris(2,2,2-trifluoroethoxy)boron with small quantities of DMF in acetonitrile (B52724) can effectively formylate primary amines. acs.org This approach demonstrates the versatility of DMF as a formyl source under specific reaction conditions.
| Formylation Method | Reagent(s) | Conditions | Typical Substrates | Ref |
| Ethyl Formate | Ethyl Formate, Ethanol | Reflux | Tryptamine derivatives | prepchem.com |
| Formic Acid | Formic Acid | 80 °C, Solvent-free | Aromatic and aliphatic amines | mdpi.com |
| Transamidation | B(OCH₂CF₃)₃, DMF | 80 °C, Acetonitrile | Primary and secondary amines | acs.org |
| Chloral | Chloral | Low Temperature | Strongly basic primary amines | mdpi.com |
Amide Coupling Strategies for Synthesis
Amide coupling reactions provide a versatile alternative for constructing the this compound scaffold. These methods typically involve the reaction of tryptamine with an activated formic acid equivalent or a related precursor. Standard coupling reagents used in peptide synthesis are highly effective. For example, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like triethylamine (B128534) is a well-established method for coupling carboxylic acids and amines. derpharmachemica.comnih.gov
A two-step approach can also be employed, starting from different precursors. One such synthesis involves the initial reaction of isatoic anhydride (B1165640) with tryptamine to yield an intermediate, N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide, which can then be further modified. mdpi.com While this specific example leads to a more complex molecule, the initial amide bond formation is a relevant strategy. A wide array of modern coupling reagents, including (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) and n-propanephosphonic acid anhydride (T3P), have been developed to facilitate amide bond formation under mild conditions, often in environmentally friendly media. organic-chemistry.org
Catalytic Approaches for N-Formylation
The efficiency of N-formylation can be significantly enhanced through catalysis. Lewis acids have been shown to be effective catalysts for the formylation of amines using formic acid. researchgate.net In the absence of a catalyst, heating a mixture of an amine and formic acid may not lead to a reaction. However, the addition of a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂), tin(II) chloride (SnCl₂), or lanthanide triflates (La(OTf)₃), can induce rapid N-formylation, often producing high yields. researchgate.net Among these, ZnCl₂ is an inexpensive and environmentally friendly option. researchgate.net The catalytic cycle is thought to involve the activation of formic acid by the Lewis acid, making it a more potent acylating agent. researchgate.net
Transition metal catalysts have also been explored for N-formylation. Ruthenium N-heterocyclic carbene complexes can catalyze the formylation of amines using methanol (B129727) as the formyl source. mdpi.com This method represents an advanced approach that activates a simple and abundant C1 source.
| Catalyst | Formyl Source | Conditions | Substrate Scope | Ref |
| ZnCl₂ (catalytic) | Formic Acid | 100 °C, Solvent-free | Alkyl, aryl, heteroaryl amines | researchgate.net |
| Ru-NHC complex | Methanol | Not specified | Amines | mdpi.com |
| ZnO | Formic Acid | 70 °C, Solvent-free | Aromatic, primary, secondary amines | mdpi.com |
Utilization of Indole Precursors in Synthetic Routes
Syntheses can also commence from various indole precursors, building the tryptamine skeleton before the final formylation step. A powerful method involves the biocatalytic production of tryptamine analogues from commercially available indoles. This process can use an engineered tryptophan synthase in a two-step sequence to produce the desired tryptamine, which is then available for formylation. nih.gov
More traditional chemical syntheses often start with functionalized indoles. For example, indole-3-carboxaldehydes can be synthesized via the Vilsmeier-Haack reaction from substituted anilines and subsequently elaborated to the tryptamine side chain. google.com Another route involves the decarboxylation of 3-(2-aminoethyl)-1H-indole-2-carboxylic acid derivatives. google.com This reaction is typically carried out by treatment with a strong acid, such as sulfuric acid, at elevated temperatures to remove the carboxylic acid group at the C2 position, yielding the corresponding tryptamine. google.com
Chemical Reactivity and Derivatization of the this compound Scaffold
The this compound molecule possesses two primary sites for further chemical modification: the formamide group and the indole ring. The indole moiety, in particular, offers rich chemistry for derivatization.
Transformations Involving the Indole Moiety
The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The N-H proton of the indole can be deprotonated with a suitable base, and the resulting indolide anion can be alkylated. For instance, the indole nitrogen of a related N-acyl tryptamine, N-(2-(1H-indol-3-yl)ethyl)benzamide, has been successfully alkylated with methyl 2-bromoacetate using potassium tertiary butoxide as the base. derpharmachemica.com This demonstrates that the N-H of the indole can be selectively functionalized without affecting the amide group on the side chain.
The C3 position of the indole is the most nucleophilic carbon. However, in the target molecule, this position is already substituted. The C2 position is another site for potential functionalization. The reaction of tryptamine derivatives with electrophiles can lead to cyclization reactions. For example, protected tryptamines can react with allylic trichloroacetimidates in the presence of an acid catalyst, leading to alkylation at the C3 position (if unsubstituted) and subsequent cyclization of the side-chain amine to form a pyrroloindoline ring system. nih.gov While this reaction proceeds from a tryptamine precursor, it highlights the inherent reactivity of the indole scaffold that is retained in this compound.
Furthermore, the indole nucleus can be modified through oxidation. For example, the ozonolysis of 3-methyleneindolines can lead to the formation of 1H-indol-3(2H)-ones, which are versatile intermediates for further synthesis. researchgate.net The reactivity of the indole ring allows for the synthesis of a diverse array of complex heterocyclic structures, making this compound a valuable starting point for creating libraries of pharmacologically relevant compounds. researchgate.net
Substitution and Functionalization Reactions for Analog Synthesis
The synthesis of analogs of this compound can be achieved through functionalization of the indole ring or modification of the N-formyl ethylamine (B1201723) side chain.
Electrophilic Substitution on the Indole Ring
The indole nucleus is an electron-rich heterocycle susceptible to electrophilic substitution. While the specific reactivity of this compound is not extensively detailed, general principles of indole chemistry apply. Reactions like the Vilsmeier-Haack reaction (formylation) typically occur at the C-3 position. researchgate.net However, since this position is already substituted, electrophilic attack would likely be directed to other positions on the indole ring, such as the C-2, C-4, C-5, C-6, or N-1 positions, depending on the reaction conditions and the directing effects of the existing substituent. For instance, creating analogs like N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide involves starting with a pre-functionalized indole, in this case, 5-methoxytryptamine. nih.gov
Functionalization at the N-1 Position
The nitrogen atom of the indole ring (N-1) can be functionalized through substitution reactions. Alkylation or acylation at the N-1 position typically requires a strong base to deprotonate the indole nitrogen, forming an indole anion which then acts as a nucleophile. mdpi.com This approach allows for the introduction of a wide variety of substituents. For example, N-acylated indole derivatives are often synthesized via base-catalyzed N-acylation using acid chlorides. nih.gov
Furthermore, studies on N-[2-(1-hydroxyindol-3-yl)ethyl]acetamide derivatives have shown that the N-1 position can undergo nucleophilic substitution. clockss.orgresearchgate.net In the presence of an acid like 85% formic acid, the 1-hydroxy group can be displaced by a nucleophile, such as another indole molecule. clockss.orgresearchgate.net This type of reaction opens a pathway to complex dimeric or oligomeric indole structures linked at the N-1 position. clockss.org Applying this concept to this compound would first require oxidation to the N-hydroxyindole.
Table 2: Examples of Reactions for Analog Synthesis
| Reaction Type | Reagents/Conditions | Position of Functionalization | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | aq. KOH / Acetone | N-1 | N-Alkyl Indole Analog | mdpi.com |
| N-Acylation | Base / Acid Chloride | N-1 | N-Acyl Indole Analog | nih.gov |
| Nucleophilic Substitution | Indole / 85% Formic Acid | N-1 (of N-hydroxy precursor) | N-(Indol-3-yl)indole Analog | clockss.orgresearchgate.net |
| Fischer Indolization | Substituted Hydrazine / Ketoacid | Ring Formation | Substituted Indole Core | nih.gov |
Mechanistic Investigations of this compound Chemical Processes
The mechanisms of the key reactions involving this compound, particularly dehydration and substitution, have been subjects of investigation.
Mechanism of Formamide Dehydration
The conversion of a formamide to an isocyanide using dehydrating agents like phosphorus oxychloride (POCl₃) or tosyl chloride in the presence of a tertiary amine base is a well-established reaction, often referred to as the Ugi isocyanide synthesis. beilstein-journals.org The reaction mechanism is believed to proceed through several key steps.
Activation of the Formamide: The oxygen atom of the formamide group acts as a nucleophile, attacking the electrophilic dehydrating agent (e.g., POCl₃). This forms a highly reactive intermediate.
Enolate Formation: A base, typically a tertiary amine like triethylamine, abstracts the acidic formyl proton. The presence of the base is crucial for promoting the formation of this enolate-like intermediate. beilstein-journals.org
Elimination: The intermediate then undergoes an elimination reaction. The lone pair on the formamide nitrogen facilitates the expulsion of the leaving group (derived from the dehydrating agent), resulting in the formation of the isocyanide C≡N triple bond. The base may also facilitate this step by generating a positively charged intermediate at the transition state, which enhances the subsequent nucleophilic substitution. beilstein-journals.org
Mechanism of Nucleophilic Substitution at N-1
For N-hydroxyindole derivatives, nucleophilic substitution at the N-1 position in an acidic medium proceeds through a distinct mechanism. clockss.org
Protonation: The N-hydroxy group is protonated by the acid catalyst (e.g., formic acid), transforming it into a good leaving group (H₂O).
Formation of Nitrenium Ion: The departure of the water molecule generates a highly electrophilic nitrenium ion intermediate at the N-1 position.
Nucleophilic Attack: A nucleophile, such as the electron-rich C-3 position of another indole molecule, attacks the nitrenium ion.
Deprotonation: Loss of a proton from the attacking indole restores its aromaticity and yields the final N-1 substituted product. clockss.orgresearchgate.net This reaction pathway provides a direct method for C-N bond formation at the indole nitrogen. clockss.org
Biochemical Pathway Involvement and Metabolic Considerations
The structural similarity of this compound to key biological molecules suggests its potential interaction with various metabolic processes.
Interplay with Indoleamine Metabolism Pathways
Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway, which is the primary metabolic route for tryptophan in most tissues. nih.govnih.gov This pathway is significant for its role in immune regulation. By breaking down tryptophan, IDO can create a localized environment of tryptophan depletion while producing bioactive metabolites known as kynurenines. nih.gov These actions can influence immune cell function, particularly T-cell responses. nih.govnih.gov Given that this compound is an indole derivative, its potential to interact with or modulate the activity of enzymes like IDO is an area of scientific interest. The broader family of indole derivatives has been extensively studied for their roles in various biological activities, highlighting the importance of the indole scaffold in medicinal chemistry. mdpi.comresearchgate.netresearchgate.net
Role as a Biochemical Precursor or Intermediate
The chemical structure of this compound suggests its potential as a precursor or intermediate in the synthesis of more complex molecules. The indole ring is a common feature in many biologically active compounds, and its derivatives are often used as building blocks in medicinal chemistry to create novel therapeutic agents. mdpi.comresearchgate.netnih.gov For instance, indole derivatives are central to the structure of various pharmaceuticals. The synthesis of new indole derivatives often involves modifying the core indole structure to explore new biological activities. mdpi.com
Biological Modulations and Mechanisms of Action Research (In Vitro and Non-Human Systems)
Investigations into the biological effects of this compound and its related indole derivatives have been conducted in various laboratory settings.
Investigation of Antimicrobial Activities
A number of studies have explored the antimicrobial potential of various indole derivatives. For example, newly synthesized indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have demonstrated a broad spectrum of activity against various microorganisms, with some compounds showing promising results as potential antibacterial and antifungal agents. nih.govresearchgate.net Other research has focused on indole-3-carboxamido-polyamine conjugates, which have shown activity against both bacterial and fungal species and can enhance the efficacy of existing antibiotics. mdpi.com Furthermore, derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have exhibited significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans. mdpi.com The synthesis of novel 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives has also been undertaken to evaluate their in vitro antibacterial and antifungal activities. nih.gov
Below is a table summarizing the antimicrobial activities of various indole derivatives from different studies.
| Indole Derivative Class | Target Microorganisms | Key Findings | Reference |
| Indole-triazole, -thiadiazole, -carbothioamide | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad-spectrum activity; indole-triazole derivative 3d showed significant promise. | nih.govresearchgate.net |
| Indole-3-carboxamido-polyamine conjugates | S. aureus, MRSA, E. coli, P. aeruginosa, K. pneumoniae, A. baumannii, C. albicans, C. neoformans | Broad-spectrum activity; some analogues potentiated existing antibiotics. | mdpi.com |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | S. aureus, MRSA, M. smegmatis, C. albicans | High activity against staphylococci and notable antifungal and antimycobacterial activity. | mdpi.com |
| 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives | Gram-positive and Gram-negative bacteria, five fungal species | Evaluated for in vitro antimicrobial activity. | nih.gov |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives | M. tuberculosis H37Rv, S. aureus, MRSA, C. albicans | Some derivatives showed low minimum inhibitory concentrations against MRSA. | nih.gov |
Studies on Receptor and Enzyme Interactions
The indole structure is a key component in many molecules that interact with biological receptors and enzymes. For instance, melatonin (B1676174), or N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide, is a well-known indoleamine that acts on melatonin receptors. bldpharm.com Research into indole-2-carboxamide and 3-acetamide derivatives has shown that some of these compounds can act as activators of heme oxygenase, an enzyme involved in cytoprotection against oxidative stress. nih.gov The interaction of indole derivatives with various proteins is a fundamental principle in the discovery of new medicines. nih.gov
Research into Other Potential Biological Effects
The biological activities of indole derivatives extend to other areas such as anti-inflammatory and antioxidant effects.
Certain indole derivatives have been investigated for their potential to modulate inflammatory responses. For example, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their effects on the production of pro-inflammatory cytokines. nih.gov One compound in this series, 13b, demonstrated potent anti-inflammatory activity in RAW264.7 cells without showing toxicity. nih.gov
The antioxidant properties of indole derivatives have also been a focus of research. Studies on N-H and N-substituted indole-2- and 3-carboxamide derivatives have identified compounds with strong inhibitory effects on superoxide (B77818) anion and lipid peroxidation, indicating potent antioxidant properties. nih.gov Another study on indole-2-carboxamide and 3-acetamide derivatives found that some compounds were potent inhibitors of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a common measure of antioxidant activity. nih.gov
The following table summarizes research findings on the anti-inflammatory and antioxidant activities of select indole derivatives.
| Biological Effect | Indole Derivative Class | Key Findings | Reference |
| Anti-inflammatory | Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Compound 13b showed potent anti-inflammatory activity by reducing pro-inflammatory cytokines. | nih.gov |
| Antioxidant | N-H and N-substituted indole-2- and 3-carboxamide derivatives | Compounds 4, 5, and 6 showed strong inhibition of both superoxide anion and lipid peroxidation. | nih.gov |
| Antioxidant | Indole-2-carboxamide and 3-acetamide derivatives | N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was a potent DPPH inhibitor. | nih.gov |
Advanced Analytical Methodologies for N 2 1h Indol 3 Yl Ethyl Formamide Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for the structural characterization of N-[2-(1H-indol-3-yl)ethyl]formamide. By probing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for each unique proton. The indole (B1671886) ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm), with distinct chemical shifts and coupling patterns that allow for their specific assignment. The ethyl chain protons and the formyl proton will also have unique signals. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of adjacent protons. uobasrah.edu.iq
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of aromatic, aliphatic, and carbonyl carbons. uobasrah.edu.iq The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. nih.gov
While a definitive, published spectrum for this compound is not widely available, the expected chemical shifts can be predicted based on data from closely related indole and formamide (B127407) compounds. semanticscholar.orgresearchgate.netsigmaaldrich.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole NH | ~8.1 (br s) | - |
| Formyl CHO | ~8.2 (s) | ~163 |
| Formyl NH | ~5.8 (br s) | - |
| C2 (Indole) | ~7.2 (s) | ~122 |
| C4 (Indole) | ~7.6 (d) | ~119 |
| C5 (Indole) | ~7.1 (t) | ~121 |
| C6 (Indole) | ~7.2 (t) | ~120 |
| C7 (Indole) | ~7.5 (d) | ~111 |
| C3 (Indole) | - | ~112 |
| C3a (Indole) | - | ~127 |
| C7a (Indole) | - | ~136 |
| Ethyl CH₂ (adjacent to Indole) | ~3.0 (t) | ~25 |
| Ethyl CH₂ (adjacent to NH) | ~3.6 (q) | ~40 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and other experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'br s' denotes broad singlet.
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₂N₂O), the monoisotopic mass is approximately 188.09 Da. epa.govuni.lu
The excess energy from ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the functional groups. libretexts.org A primary fragmentation pathway involves the cleavage of the C-C bond beta to the indole ring, leading to the formation of the highly stable indolyl-methyl cation (m/z 130), which is often the base peak in the mass spectra of tryptamine (B22526) derivatives. Another significant fragmentation would be the loss of the formyl group.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 188 | [C₁₁H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |
| 130 | [C₉H₈N]⁺ | β-cleavage of the ethyl side chain |
| 143 | [C₁₀H₉N₂]⁺ | Loss of the formyl radical (•CHO) |
| 103 | [C₈H₇]⁺ | Further fragmentation of the indole ring |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. vscht.cz
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the indole and amide groups, the C=O bond of the amide, the C-N bond, and the aromatic C-H and C=C bonds of the indole ring. pressbooks.pubucla.edu
Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Indole N-H | Stretch | ~3400 | Medium, Sharp |
| Amide N-H | Stretch | 3300 - 3100 | Medium, Broad |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| Amide C=O (Amide I band) | Stretch | 1680 - 1650 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Amide N-H Bend (Amide II band) | Bend | 1570 - 1515 | Medium |
| C-N | Stretch | 1350 - 1200 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. For this compound, the absorption is primarily due to the π-electron system of the indole ring. upi.edu
The UV-Vis spectrum of indole and its derivatives typically exhibits two main absorption bands. researchgate.netnih.gov The first, more intense band (the B-band) appears around 200-230 nm, and a second, broader band with fine structure (the L-band) is observed in the region of 270-290 nm. The exact position and intensity of these bands (λmax) can be influenced by the solvent and the substituents on the indole ring. biointerfaceresearch.com For this compound, the expected λmax values would be around 220 nm and 280 nm.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile compounds like this compound. It offers high resolution, sensitivity, and reproducibility.
A common approach for the analysis of indole derivatives is reversed-phase HPLC (RP-HPLC). In this method, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
A typical HPLC method for the analysis of this compound would involve:
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape). sielc.com
Flow Rate: A typical flow rate would be around 1.0 mL/min.
Detection: UV detection is commonly used for indole-containing compounds. The detector would be set at one of the absorption maxima of the indole chromophore, such as 280 nm, to ensure high sensitivity. rsc.org
By comparing the retention time of the peak in a sample to that of a known standard of this compound, the compound can be identified. Quantification is achieved by creating a calibration curve from standards of known concentrations and relating the peak area of the analyte in the sample to this curve.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for the separation and identification of compounds. critical.consulting In the context of this compound, which is a derivative of tryptamine, TLC serves as a valuable tool for monitoring reaction progress, assessing purity, and preliminary identification. critical.consulting
The separation on a TLC plate is based on the principle of differential partitioning of the analyte between the stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and the mobile phase (a solvent or a mixture of solvents). critical.consultingkhanacademy.org The choice of the mobile phase is critical for achieving good separation. For tryptamine derivatives, which are basic in nature, various solvent systems have been reported to be effective. sciencemadness.orgresearchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. khanacademy.org
Visualization of the separated spots on the TLC plate is often achieved by using ultraviolet (UV) light, as indole derivatives typically fluoresce, or by spraying with a suitable chemical reagent that reacts with the compound to produce a colored spot. critical.consulting
Table 1: Potential TLC Systems for this compound Analysis
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Application Notes |
| Silica Gel | Chloroform-diethyl ether-triethylamine (6:4:1) followed by Chloroform-triethylamine (6:1) | Fluorescence densitometry at 330 nm | Effective for separating dansyl derivatives of biogenic amines, including tryptamine. nih.gov |
| Silica Gel | Ethyl acetate-methanol (2:1) with a few drops of ammonia (B1221849) solution | UV light (365 nm) | Useful for the separation of tryptamine from byproducts. Ammonia helps to reduce tailing of basic compounds. sciencemadness.org |
| Silica Gel | Methanol (B129727)–28% Ammonia (100:1.5, v/v) | UV light (365 nm) after treatment with a resolving spray (e.g., 0.25% NaClO in 0.1 M NaOH) | Shown to separate tryptophan, serotonin (B10506), and other psychoactive tryptamines. critical.consulting |
| Silica Gel | Ethyl acetate:hexane:ethanol (B145695):ammonia solution (100:5:5:2.5) | Dragendorff's reagent | Effective for the separation of indole alkaloids. researchgate.net |
Electrochemical Methods in Biochemical Activity Assessment
Electrochemical methods offer a sensitive and often rapid approach for studying the redox properties of molecules, which can be correlated with their biochemical activity. tandfonline.com For indole derivatives like this compound, electrochemical techniques can provide insights into their potential involvement in biological electron transfer reactions. nih.gov Techniques such as cyclic voltammetry (CV) and differential-pulse voltammetry (DPV) are particularly relevant. nih.govnih.gov
The fundamental principle of these methods involves applying a potential to an electrode and measuring the resulting current. The current is generated by the oxidation or reduction of the electroactive species at the electrode surface. tandfonline.com The indole nucleus is known to be electrochemically active and can be oxidized at various electrode materials. nih.gov
In the context of biochemical activity assessment, these methods can be used to:
Determine the oxidation potential of this compound, which can be related to its antioxidant or pro-oxidant properties.
Investigate the interaction of the compound with biological molecules, such as enzymes or DNA, by observing changes in the electrochemical signals.
Develop quantitative analytical methods for its determination in biological samples. nih.govnih.gov
Table 2: Electrochemical Techniques for the Study of Indole Derivatives
| Technique | Principle | Information Obtained | Relevance to this compound |
| Cyclic Voltammetry (CV) | The potential is swept linearly between two set values and then back, and the resulting current is measured. | Provides information on the redox potentials (oxidation and reduction), reversibility of the electrochemical process, and reaction mechanisms. nih.gov | Can be used to characterize the fundamental electrochemical behavior of the compound and its potential to participate in redox reactions. |
| Differential-Pulse Voltammetry (DPV) | A series of potential pulses of increasing amplitude are superimposed on a linearly ramped potential, and the current is measured just before and at the end of each pulse. | Offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis at low concentrations. nih.gov | Can be employed for the sensitive detection and quantification of this compound in various matrices. |
Research on related indole compounds has demonstrated the utility of these electrochemical techniques. For instance, the electrochemical oxidation of indole-3-acetic acid and other tryptamine derivatives has been studied to understand their metabolic pathways and biological functions. nih.govnih.govnih.gov While specific studies on the electrochemical assessment of the biochemical activity of this compound are not extensively reported, the established methodologies for related indole alkaloids and tryptamines provide a strong foundation for future investigations. nih.gov
Computational and Theoretical Investigations of N 2 1h Indol 3 Yl Ethyl Formamide
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. jocpr.com For indole (B1671886) derivatives like N-[2-(1H-indol-3-yl)ethyl]formamide, QSAR studies are instrumental in predicting their potential biological effects and in guiding the design of new, more potent analogues. jocpr.comtandfonline.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find the best correlation with experimentally determined activity.
The development of a QSAR model for a series of indole derivatives would involve calculating various types of descriptors:
Physicochemical Descriptors: These include properties like lipophilicity (LogP), polar surface area, and molecular weight, which are known to influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. ijpsr.com
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding molecular interactions.
Steric or Topological Descriptors: These describe the size, shape, and connectivity of the molecule.
For instance, a 2D-QSAR study on indole derivatives designed as selective COX-2 inhibitors identified that descriptors related to surface area and atom counts (T_2_O_0 and T_2_N_7) were significant contributors to the biological activity. ijpsr.com Another study on indole analogues as monoamine oxidase (MAO) inhibitors found that both steric and electrostatic fields played equal roles in the interaction between the inhibitors and the enzymes. nih.gov A hypothetical QSAR model for this compound and related compounds could be developed to predict a specific biological activity, such as antifungal or enzyme inhibitory potential.
Table 1: Examples of Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Specific Descriptor Example | Relevance to this compound |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and hydrophobic interactions. |
| Physicochemical | Polar Surface Area (PSA) | Influences transport properties and receptor binding. |
| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Steric | Molar Refractivity | Relates to molecular volume and polarizability. |
A robust QSAR model, validated through internal and external statistical methods, could accurately predict the activity of new derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. jocpr.comijpsr.com
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are crucial for understanding how it interacts with biological targets and for exploring its conformational landscape.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is essential for understanding the molecular basis of a drug's mechanism of action. For this compound, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.
Studies on related tryptamine (B22526) derivatives have successfully used molecular docking to explore their binding modes. For example, docking studies of tryptamine derivatives with aldose reductase (AR), an enzyme implicated in diabetic complications, revealed that the compounds fit well into the enzyme's active site. tandfonline.com Similarly, this compound could be docked into the active sites of various receptors, such as serotonin (B10506) receptors, to predict its binding affinity and interaction patterns. Key interactions typically observed include:
Hydrogen Bonds: The formamide (B127407) group (-NH-CHO) and the indole N-H group are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The indole ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the protein's binding pocket.
Table 2: Hypothetical Docking Results for this compound with a Serotonin Receptor
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue in Receptor |
| Hydrogen Bond | Formamide Oxygen | Serine, Threonine, Tyrosine |
| Hydrogen Bond | Indole N-H | Aspartate, Glutamate |
| π-π Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Ethyl Side Chain | Leucine, Isoleucine, Valine |
These predictions provide a structural hypothesis for the compound's activity that can be tested and refined through further experimental studies.
This compound possesses several rotatable bonds, allowing it to adopt multiple conformations. Conformational analysis aims to identify the low-energy (and thus most populated) conformations of the molecule. Molecular dynamics (MD) simulations go a step further by simulating the atomic motions of the molecule over time, providing insights into its flexibility and dynamic behavior in different environments, such as in solution or within a protein binding site. tandfonline.com
MD simulations of tryptamine derivatives have been used to study their interaction with and permeation across lipid bilayers, which is a crucial step for reaching intracellular targets. nih.govacs.orgmushroomreferences.com These studies show that tryptamines tend to partition into the membrane, and their ability to cross it is influenced by subtle changes in their chemical structure. nih.govresearchgate.net An MD simulation of this compound could reveal:
The preferred conformations of the ethylformamide side chain relative to the indole ring.
The stability of specific ligand-protein interactions predicted by docking.
The dynamic behavior of the molecule within a binding pocket, including how water molecules mediate interactions.
The free energy profile for processes like receptor binding or membrane permeation. acs.org
Understanding the conformational dynamics is critical, as the biologically active conformation of a ligand is often the one that best fits the target receptor.
Advanced Quantum Chemical Calculations for Electronic and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed picture of a molecule's electronic structure. tandfonline.com These calculations are used to determine a wide range of properties that are not easily accessible through classical molecular mechanics methods.
By calculating the distribution of electron density in this compound, quantum chemistry can predict the most likely sites for chemical reactions. Key tools for this include:
Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the formyl oxygen would be a site of negative potential, while the N-H protons would be sites of positive potential.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO region is the site of electron donation (nucleophilic), while the LUMO region is the site of electron acceptance (electrophilic). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. tandfonline.com
These calculations can predict, for example, which atoms are most likely to be involved in metabolism or which part of the molecule is most critical for binding to a receptor.
Computational methods can be used to study the thermodynamics and kinetics of reactions involving this compound. For example, one could model the formylation reaction of tryptamine to understand its mechanism and energy requirements. Kinetic studies on related systems, such as the formylation of tryptophan residues in proteins, have been performed experimentally, and computational modeling could provide a deeper, atomistic understanding of these processes. nih.gov
By calculating the energies of reactants, transition states, and products, it is possible to determine key thermochemical and kinetic parameters:
Enthalpy of Reaction (ΔH): Determines if a reaction is exothermic or endothermic.
Gibbs Free Energy of Reaction (ΔG): Determines the spontaneity of a reaction.
Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, which determines the reaction rate.
Kinetic studies on organometallic complexes containing tryptamine have shown how the ligand can influence substitution reaction mechanisms, indicating an interchange type of intimate mechanism. nih.gov Computational modeling of this compound could similarly elucidate its reaction pathways and stability, providing a comprehensive profile of its chemical behavior.
Future Prospects and Emerging Research Frontiers for N 2 1h Indol 3 Yl Ethyl Formamide
Development of Novel and Sustainable Synthetic Approaches
The synthesis of N-[2-(1H-indol-3-yl)ethyl]formamide and its analogs has traditionally relied on conventional methods. However, the future of its synthesis lies in the adoption of greener and more efficient methodologies.
Emerging sustainable synthetic strategies that could be applied to the production of this compound include:
Mechanochemistry: This solvent-free approach utilizes mechanical force to drive chemical reactions. The N-formylation of amines has been successfully achieved using mechanochemical methods, such as ball milling, with formic acid derivatives and activating agents. beilstein-journals.org This technique offers a green alternative to traditional solvent-based syntheses, reducing waste and often increasing reaction rates.
Biocatalysis: The use of enzymes for chemical transformations provides high selectivity and mild reaction conditions. Lipases have been shown to catalyze the N-formylation of various amines using ethyl formate (B1220265) as the formylating agent. rsc.org Furthermore, engineered tryptophan decarboxylases can efficiently produce tryptamine (B22526) and its analogs, which are immediate precursors to this compound. nih.govchemistryviews.org A chemoenzymatic cascade, combining biocatalytic tryptamine synthesis with a subsequent chemical formylation step, could offer a highly efficient and sustainable route.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. While direct photocatalytic formylation of tryptamine is yet to be reported, photocatalytic methods have been developed for the synthesis of various indole (B1671886) derivatives. nih.govrsc.orgnih.govacs.orgacs.org Future research could explore the development of photocatalytic systems for the direct C-H formylation of the ethylamine (B1201723) side chain of tryptamine or the development of a photocatalytic coupling of tryptamine with a formylating agent.
These innovative synthetic methods promise not only to be more environmentally friendly but also to potentially provide access to novel derivatives of this compound with unique properties.
Table 1: Potential Sustainable Synthetic Approaches for this compound
| Approach | Potential Advantages | Key Research Focus |
| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. beilstein-journals.org | Optimization of milling conditions and reagents for the formylation of tryptamine. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. rsc.orgnih.govchemistryviews.org | Discovery or engineering of enzymes for direct N-formylation of tryptamine; development of one-pot multi-enzyme cascade reactions. |
| Photocatalysis | Use of visible light as a renewable energy source, novel reactivity. nih.govrsc.orgnih.govacs.orgacs.org | Development of suitable photocatalysts and reaction conditions for the formylation of tryptamine. |
In-depth Characterization of Undiscovered Biological Pathways
The biological activities of this compound are not well-defined. As a derivative of tryptamine, a known neuromodulator, it is plausible that it interacts with various biological targets. wikipedia.org Future research should focus on a systematic exploration of its metabolic fate and its effects on cellular signaling pathways.
Key areas for investigation include:
Metabolic Profiling: The metabolic pathway of this compound in biological systems is unknown. Studies on related indole-containing drugs have shown that metabolism can occur via oxidation of the indole ring and conjugation reactions. nih.gov Investigating the enzymatic breakdown of this compound by cytochrome P450 enzymes and other metabolic enzymes will be crucial to understanding its in vivo behavior and potential for drug-drug interactions. nih.gov
Target Identification and Pathway Analysis: Tryptamine and its derivatives are known to interact with serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and trace amine-associated receptors (TAARs). wikipedia.orgnih.govnih.govnih.govuj.edu.pl It is therefore highly probable that this compound also binds to these or other G-protein coupled receptors. Comprehensive screening against a panel of receptors and enzymes will be necessary to identify its primary biological targets. Subsequent transcriptomic and proteomic studies could then elucidate the downstream signaling pathways modulated by its binding.
Application in Chemical Biology Tools and Probes
The structural similarity of this compound to endogenous signaling molecules like serotonin and tryptamine makes it an attractive candidate for the development of chemical biology tools.
Potential applications include:
Molecular Probes for Receptor Studies: Labeled versions of this compound (e.g., with fluorescent tags or radioactive isotopes) could be synthesized to serve as probes for studying the distribution, dynamics, and function of its target receptors, such as serotonin and trace amine-associated receptors. These probes would be invaluable for in vitro and in vivo imaging and for high-throughput screening assays to identify new ligands.
Pharmacological Chaperones: For certain genetic disorders caused by misfolded receptor proteins, small molecules can act as pharmacological chaperones to rescue their proper folding and function. If this compound is found to bind with high affinity and selectivity to a specific receptor, its potential as a pharmacological chaperone could be investigated.
Interdisciplinary Research Avenues
The exploration of this compound is not confined to a single discipline. Its future research will benefit from a convergence of expertise from various fields.
Promising interdisciplinary avenues include:
Computational Chemistry and Molecular Modeling: Density Functional Theory (DFT) calculations and molecular docking studies can provide valuable insights into the structural and electronic properties of this compound and predict its binding modes with potential biological targets. researchgate.net This computational approach can guide the rational design of new derivatives with improved affinity and selectivity.
Materials Science: The indole moiety is known to participate in pi-stacking interactions, which can be exploited in the design of novel materials. Research could explore the incorporation of this compound into polymers or supramolecular assemblies to create materials with interesting electronic or photophysical properties. For instance, nickel complexes with Schiff bases derived from tryptamine have been synthesized and structurally characterized, indicating the potential for creating coordinated structures. researchgate.net
Chemical Engineering: The development of scalable and efficient synthetic processes for this compound will require the expertise of chemical engineers. Continuous flow synthesis, for example, has been successfully applied to the multi-step synthesis of other complex indole derivatives and could be adapted for this compound. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)ethyl]formamide, and how can purity be ensured?
The compound is typically synthesized via formylation of tryptamine derivatives. A validated method involves refluxing tryptamine with ethyl formate (HCO₂Et), followed by purification using flash column chromatography on basic alumina with CH₂Cl₂/MeOH gradients . Critical parameters include reaction temperature (reflux conditions) and stoichiometric control to minimize side products like over-formylated derivatives. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
Standard assays include:
- Antimicrobial Activity : Broth microdilution against S. aureus and E. coli (MIC values).
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HCT-116, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays targeting indolethylamine-N-methyltransferase (INMT) due to structural similarity to tryptamine derivatives .
Advanced Research Questions
Q. How can mechanistic insights into its bioactivity be elucidated using computational and experimental methods?
- Molecular Docking : Simulate binding to targets like INMT or serotonin receptors using AutoDock Vina, focusing on hydrogen bonding with the formamide group .
- Kinetic Studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots for enzyme targets .
- Mutagenesis : Validate binding sites by testing activity against mutant enzymes (e.g., INMT Ala¹⁵⁶Val) .
Q. How should contradictory data on its biological activity be resolved?
Discrepancies in antimicrobial or cytotoxic potency across studies may arise from:
Q. What challenges arise in scaling up its synthesis, and how can they be mitigated?
Key challenges include:
- Low Yield in Formylation : Optimize solvent (THF vs. DMF) and catalyst (e.g., NaHCO₃) .
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .
- Byproduct Formation : Monitor reaction progress via TLC and quench intermediates promptly .
Q. What methodologies are used to study its metabolic stability and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
